5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is a heterocyclic compound that contains both thiazole and indole moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide typically involves the reaction of 5-methyl-1H-indole-2-carboxylic acid with 2-aminothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of agrochemicals and photographic sensitizers
Mechanism of Action
The mechanism of action of 5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
- 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide is unique due to its combined thiazole and indole moieties, which confer a broad spectrum of biological activities.
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-methyl-N-(1,3-thiazol-2-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-8-2-3-10-9(6-8)7-11(15-10)12(17)16-13-14-4-5-18-13/h2-7,15H,1H3,(H,14,16,17) |
InChI Key |
CKXASWFMUZSEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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